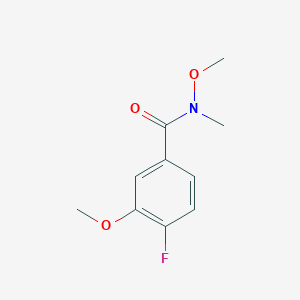

4-fluoro-N,3-dimethoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

4-fluoro-N,3-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-12(15-3)10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPQCTWMKDMUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)F)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N,3-dimethoxy-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Reduction: Conversion of the nitro group to an amine group.

Methoxylation: Introduction of a methoxy group.

Fluorination: Introduction of a fluorine atom.

Hydroxamic Acid Formation: Conversion of the amine group to a hydroxamic acid.

Esterification: Formation of the methyl ester.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of 4-fluoro-N,3-dimethoxy-N-methylbenzamide may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N,3-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Conversion to corresponding amines or alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-N,3-dimethoxy-N-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which 4-fluoro-N,3-dimethoxy-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The pathways involved can include inhibition of key enzymes in metabolic processes, leading to therapeutic effects such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Key Structural Analogs and Their Substituents

Key Observations :

- Fluorine Position : The 4-fluoro substitution in benzamides enhances electronegativity and participates in weak intermolecular interactions (e.g., N–H⋯F, C–H⋯F), as seen in isostructural fluorinated benzimidamides .

- N-Substituents : N-Methyl or N-aryl groups (e.g., diphenyl, dimethyl) influence solubility and crystallinity. For example, 4-fluoro-N,N-diphenylbenzamide exhibits high crystallinity and is used in hydrogenation studies .

- Methoxy Groups : Methoxy substituents (e.g., in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) enhance fluorescence properties, with optimal emission at pH 5 and 25°C .

Spectroscopic and Crystallographic Comparisons

Table 2: NMR and Crystallographic Data

Key Findings :

- NMR Shifts : Fluorine atoms induce deshielding in adjacent carbons, as observed in ¹³C NMR studies of 3-fluoro-N,N-dimethylaniline .

- Crystal Packing : Fluorinated benzamidines (e.g., [(Z)-4-fluoro-N′-(4-fluorophenyl)benzimidamide]) exhibit isostructurality driven by N–H⋯F and C–H⋯F interactions, which stabilize supramolecular architectures .

Q & A

Q. What are the optimal synthesis conditions for 4-fluoro-N,3-dimethoxy-N-methylbenzamide, and how can hazards be mitigated?

The synthesis of benzamide derivatives typically involves coupling reactions using reagents like DCC/HOBt or activating agents such as pivaloyl chloride. For 4-fluoro-N,3-dimethoxy-N-methylbenzamide, key steps include:

- Amidation : Reacting 4-fluoro-3-methoxybenzoic acid with N-methylamine derivatives under inert conditions.

- Solvent selection : Dichloromethane or acetonitrile is often used to enhance reactivity and solubility.

- Safety protocols : Conduct a hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride and trichloroisocyanuric acid. Use fume hoods, personal protective equipment (PPE), and monitor thermal stability (decomposition observed via DSC in similar compounds) .

Methodological Tip: Optimize reaction time and temperature (e.g., -50°C for coupling reactions to minimize side products) .

Q. How can spectroscopic methods (IR, NMR) confirm the structure of 4-fluoro-N,3-dimethoxy-N-methylbenzamide?

- IR spectroscopy : Look for characteristic peaks:

-

C=O stretch at ~1650 cm⁻¹ (amide I band).

-

C-F stretch at 1100–1000 cm⁻¹.

- ¹H NMR : Identify methoxy groups (δ 3.8–4.0 ppm), N-methyl protons (δ 2.8–3.2 ppm), and aromatic protons (split patterns due to fluorine and methoxy substituents).

- ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine substituent’s position .

Data Table: Example NMR shifts for similar benzamides:

Substituent ¹H NMR (ppm) ¹⁹F NMR (ppm) N-CH₃ 3.05 (s) – 3-OCH₃ 3.85 (s) – 4-F – -108.5

Q. What experimental parameters influence the fluorescence properties of benzamide derivatives?

Fluorescence intensity in benzamides depends on:

- Solvent polarity : Non-polar solvents (e.g., hexane) enhance quantum yield by reducing solvent quenching.

- pH : Optimal fluorescence at pH 5–7 due to protonation/deprotonation of functional groups (e.g., amide or methoxy).

- Temperature : Stability at 25°C; higher temperatures increase collisional quenching .

Methodological Tip: Use spectrofluorometric titration to determine binding constants (e.g., with metal ions) at λex 340 nm and λem 380 nm .

Advanced Research Questions

Q. How can contradictions in fluorescence data under varying pH conditions be resolved?

Discrepancies in pH-dependent fluorescence often arise from competing protonation states of the amide or methoxy groups. To address this:

- Perform pH titrations with UV-vis and fluorescence spectroscopy to map isosbestic points.

- Use computational modeling (TD-DFT) to predict excited-state behavior and compare with experimental λmax shifts .

- Validate with ¹H NMR titrations to track protonation changes in real time .

Example: For N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, fluorescence intensity peaks at pH 5 but drops sharply below pH 3 due to amide protonation .

Q. What strategies optimize the insulin-mimetic activity of benzamide-metal complexes?

Q. How do substituent effects (e.g., fluoro vs. methoxy) alter electronic properties in benzamides?

Substituents impact:

- Electron density : Fluorine’s electronegativity withdraws electron density, reducing HOMO-LUMO gaps (evidenced by red-shifted UV-vis spectra).

- Charge transfer : Methoxy groups donate electrons, stabilizing excited states. Time-resolved fluorescence decay studies can quantify this .

- Reactivity : Fluorine enhances electrophilic substitution resistance, while methoxy directs regioselectivity in further functionalization .

Methodological Tip: Use Hammett constants (σ) to predict substituent effects on reaction rates (σ = 0.12 for -OCH₃ vs. 0.43 for -F) .

Q. What advanced techniques characterize thermal decomposition pathways of benzamide derivatives?

- Thermogravimetric Analysis (TGA) : Monitor weight loss at 200–300°C to identify decomposition steps.

- Differential Scanning Calorimetry (DSC) : Detect exothermic peaks corresponding to bond cleavage (e.g., amide or methoxy groups).

- Mass Spectrometry (MS) : Track fragment ions (e.g., m/z 121 for fluorobenzene fragments) .

Example: A DSC study of N-benzyloxy derivatives showed decomposition onset at 185°C due to N–O bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.